![molecular formula C10H10ClN3O B2748010 [1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 321405-39-4](/img/structure/B2748010.png)
[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol
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Description
“[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It is related to the class of compounds known as benzyl chlorides .
Synthesis Analysis
The synthesis of 1,2,3-triazoles, which are related to the compound , can be achieved under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity .Scientific Research Applications
Triazole Derivatives and Biological Activities
Triazoles, including compounds like [1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol, are of great importance in the development of new drugs due to their diverse biological activities. They have been the focus of various companies and research groups interested in developing new methods for synthesis and biological evaluation. Triazoles are particularly noted for their potential uses due to their wide range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. They have been studied extensively for over a century and continue to attract considerable attention. Recent patents (2008-2011) emphasize the development of new chemical entities and pharmaceuticals based on triazole derivatives (Ferreira et al., 2013).
Synthesis and Chemical Applications
The synthesis of 1,4-disubstituted 1,2,3-triazoles has been a subject of intense research due to their applications in various fields including drug discovery, bioconjugation, material science, and pharmaceutical chemistry. These compounds offer stability to acidic/basic hydrolysis and exhibit significant dipole moments, which support their participation in hydrogen bonding and dipole-dipole interactions with biological targets. The azide-alkyne cycloaddition, known as a click reaction, is a key method for synthesizing these compounds, offering simplicity, high selectivity, and high yields. The review by Kaushik et al. (2019) highlights the biological importance of 1,2,3-triazoles and focuses on various synthetic routes for these compounds, which may inspire new developments in biologically active triazoles (Kaushik et al., 2019).
properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-9-3-1-8(2-4-9)5-14-6-10(7-15)12-13-14/h1-4,6,15H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPOCGKSCYFCLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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